Differentiation by Computed Lipophilicity (XLogP3-AA) vs. 2-Alkylcyclohexanols
The target compound exhibits a computed XLogP3-AA value of 2.7 [1], which is substantially higher than that of its saturated, unbranched analog 2-methylcyclohexanol (estimated XLogP3 ~1.6) and 2-ethylcyclohexanol (estimated XLogP3 ~2.0) [2]. This increased lipophilicity is a direct consequence of the extended carbon skeleton and the presence of an alkene moiety in the 2-methylprop-1-en-1-yl group.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2-Methylcyclohexanol: XLogP3 ~1.6 (estimated); 2-Ethylcyclohexanol: XLogP3 ~2.0 (estimated) |
| Quantified Difference | Target compound is ~1.1 log units more lipophilic than 2-methylcyclohexanol and ~0.7 log units more than 2-ethylcyclohexanol. |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Higher lipophilicity influences membrane permeability, protein binding, and retention time in reversed-phase chromatography, making it a critical parameter for compound selection in medicinal chemistry and analytical method development.
- [1] PubChem Compound Summary for CID 58534481, 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for 2-Methylcyclohexanol (CID 11109) and 2-Ethylcyclohexanol (CID 21423). Estimates based on XLogP3 3.0. National Center for Biotechnology Information. Accessed April 2026. View Source
